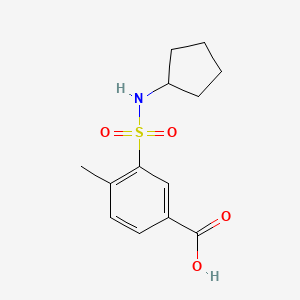

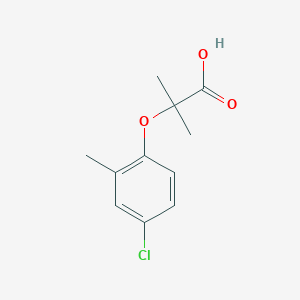

2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid

Overview

Description

2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid is a monocarboxylic acid that is lactic acid in which the hydroxyl hydrogen is replaced by a 4-chloro-2-methylphenyl group . It is an aromatic ether, a monocarboxylic acid, and a member of monochlorobenzenes . It is functionally related to a rac-lactic acid .

Synthesis Analysis

The synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion was performed by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% . The synthesized ILs exhibit thermal stability up to 175 °C and are characterized by high herbicidal activity .Molecular Structure Analysis

The molecular formula of 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid is C9H9ClO3 . The addition of the methyl group creates a chiral center in these molecules and biological activity is found only in the (2R)-isomer .Chemical Reactions Analysis

The synthesized ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion exhibit high herbicidal activity against cornflower (Centaurea cyanus L.) . MCP (4-chloro-2-methylphenol) is the intermediate in the synthesis of phenoxy herbicides, and is also the metabolite of MCPA degradation .Physical And Chemical Properties Analysis

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized . The synthesized ILs exhibit thermal stability up to 175 °C .Scientific Research Applications

Anti-Bacterial Activity

MCPA has been investigated for its anti-bacterial activity . The molecular and biological properties of MCPA have been interpreted in research work, with the investigation made using experimental tools such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy .

Treatment of Hypertension

Phenoxyacetic acid, the base compound of MCPA, is used for the treatment of high blood pressure . The addition of chlorine and a methyl group enables the compound for the treatment of insulin resistance and hyperglycemia .

Herbicide and Pesticide Formulations

MCPA and its derivatives are used as herbicide and pesticide formulations . These acids are used to control competing vegetation so that planted seedlings can become established and grow to renew forests .

Antimicro-bioactivity

The (4-Chloro-2-methylphenoxy) acetic acid is normally used as a special compound for Antimicro-bioactivity . The directed phenoxy properties and controlled acidic content of the present compound have consistent anti-cancer, anti-tumor, analgesic, and anti-inflammatory properties .

Control of Broad-Leaf Weeds

MCPA is a widely used phenoxy herbicide introduced in 1945 . It selectively controls broad-leaf weeds in pasture and cereal crops . The mode of action of MCPA is as an auxin, which are growth hormones that naturally exist in plants .

Enantiomeric Purity Determination

This method is suitable for quality-control assays at the 1% precision level .

Mechanism of Action

Target of Action

The primary target of 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Mode of Action

MCPA mimics the action of auxin, leading to uncontrolled and rapid growth in plants . This overstimulation eventually causes the plant to exhaust its nutrient supplies and die, a process often referred to as "growing to death" .

Biochemical Pathways

It is known that mcpa interferes with normal plant growth by disrupting the balance of auxin, a key plant growth regulator . The degradation of MCPA in soil is initiated by oxygenases encoded by tfdA-like, cadA and r/sdpA genes .

Pharmacokinetics

It is known that mcpa is highly mobile in soils and can potentially contaminate groundwater .

Result of Action

The result of MCPA’s action is the death of the plant. By mimicking auxin and causing uncontrolled growth, MCPA exhausts the plant’s nutrient supplies, leading to its death . On a molecular level, MCPA disrupts normal biochemical pathways and interferes with the plant’s growth and development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of MCPA. For instance, MCPA degradation in soil is enhanced by earthworms . Furthermore, MCPA is more persistent in the environment than other similar compounds, making its degradation and removal a concern .

Safety and Hazards

properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKKWENTMDBEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701034677 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42936-88-9 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.